molecular formula C24H24N4O3 B1194917 4-[3-[(2S)-4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid

4-[3-[(2S)-4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid

Cat. No. B1194917
M. Wt: 416.481
InChI Key: OKJCHFXBCVXSIZ-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UCP1172 is a novel dual inhibitor of dihydrofolate reductase (DHFR) and its functional analog, Rv2671.

Scientific Research Applications

Antiviral Activity

One of the key applications of this compound is in antiviral research. Studies have shown that derivatives of 2,4-diaminopyrimidine, a core structure in the compound, exhibit significant inhibitory activity against retroviruses. This includes human immunodeficiency virus and Moloney murine sarcoma virus, highlighting its potential in antiretroviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Inhibition of Dihydrofolate Reductase

Another significant application is as a nonclassical inhibitor of dihydrofolate reductase (DHFR) in organisms like Pneumocystis carinii and Toxoplasma gondii. This function is crucial in the development of antitumor agents and treatments for infections caused by these organisms (Robson, Meek, Grunwaldt, Lambert, Queener, Schmidt, & Griffin, 1997).

Cerebral Vasospasm Prevention

In neurology, certain derivatives of the compound have been explored for their potential in preventing cerebral vasospasm following subarachnoid hemorrhage. This application could be significant in treating conditions that involve constriction of brain blood vessels (Zuccarello, Soattin, Lewis, Breu, Hallak, & Rapoport, 1996).

Hypoglycemic Activity

The compound has also been studied for its potential hypoglycemic effects. This research is crucial in the development of new treatments for diabetes, where regulating blood glucose levels is a key challenge (Rufer & Losert, 1979).

DHFR Inhibitor in Cancer Therapy

Another application is in cancer therapy, where certain derivatives of this compound have been identified as inhibitors of dihydrofolate reductase, a key target in antitumor drugs. This application highlights its potential in developing new cancer treatments (Stevens, Phillip, Rathbone, O’Shea, Queener, Schwalbe, & Lambert, 1997).

properties

Product Name

4-[3-[(2S)-4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid

Molecular Formula

C24H24N4O3

Molecular Weight

416.481

IUPAC Name

4-[3-[(2S)-4-(2,4-Diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid

InChI

InChI=1S/C24H24N4O3/c1-4-21-20(22(25)28-24(26)27-21)10-5-14(2)17-11-18(13-19(12-17)31-3)15-6-8-16(9-7-15)23(29)30/h6-9,11-14H,4H2,1-3H3,(H,29,30)(H4,25,26,27,28)/t14-/m1/s1

InChI Key

OKJCHFXBCVXSIZ-CQSZACIVSA-N

SMILES

O=C(O)C1=CC=C(C2=CC(OC)=CC([C@@H](C#CC3=C(CC)N=C(N)N=C3N)C)=C2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UCP1172;  UCP-1172;  UCP 1172

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-[(2S)-4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid
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4-[3-[(2S)-4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid
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4-[3-[(2S)-4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid
Reactant of Route 4
4-[3-[(2S)-4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid
Reactant of Route 5
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4-[3-[(2S)-4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[3-[(2S)-4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid

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